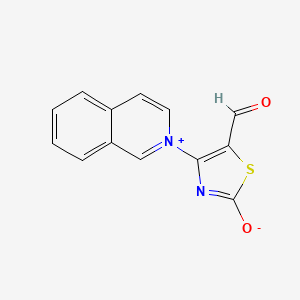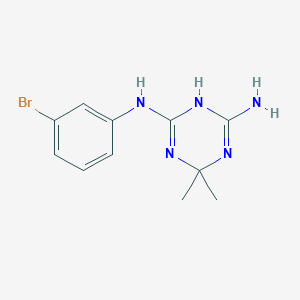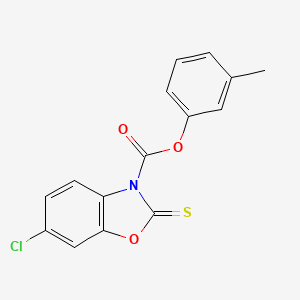
5-formyl-4-(2-isoquinoliniumyl)-1,3-thiazol-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader class of heterocyclic compounds which have been extensively studied due to their diverse chemical properties and applications in various fields, including material science and pharmaceuticals. While specific studies on "5-formyl-4-(2-isoquinoliniumyl)-1,3-thiazol-2-olate" are rare, similar compounds such as isoquinoline derivatives and thiazolyl compounds have been synthesized and analyzed to understand their chemical behavior and structural properties.
Synthesis Analysis
Synthesis of similar compounds involves reactions of aminopyrazoles with aromatic or heterocyclic aldehydes, often under strong acidic conditions. These reactions typically follow pathways similar to the Pictet-Spengler condensation, resulting in various heterocyclic derivatives. For example, reactions of 4-aryl-5-aminopyrazoles with different aldehydes have led to the formation of pyrazolo[3,4-c]isoquinoline derivatives, showcasing the versatility of these synthetic methods (Bogza et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography, revealing detailed insights into their conformation and bonding. Structural studies help in understanding the molecular geometry, electron distribution, and potential reactive sites of these compounds. For instance, crystal structure analysis has provided insights into the configurations and conformations of various thiazole and isoquinoline derivatives (Wawrzycka-Gorczyca et al., 2011).
Chemical Reactions and Properties
Isoquinoline and thiazole derivatives participate in various chemical reactions, such as imination, cyclization, and coupling reactions, leading to a wide range of products with diverse properties. These reactions are often influenced by factors like the nature of the substituents and reaction conditions. Studies have detailed the reactivity and pathways leading to different structural motifs (Pandey et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the practical applications and handling of these compounds. While specific data on "5-formyl-4-(2-isoquinoliniumyl)-1,3-thiazol-2-olate" may not be available, related studies provide information on the physical characteristics of similar heterocyclic compounds.
Chemical Properties Analysis
Chemical properties including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photoluminescence are significant for the applications of these compounds in chemical syntheses and material sciences. The chemical behaviors of similar compounds, such as their reactions with various reagents and under different conditions, have been documented to understand their potential uses and limitations (Burlov et al., 2016).
特性
IUPAC Name |
5-formyl-4-isoquinolin-2-ium-2-yl-1,3-thiazol-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-8-11-12(14-13(17)18-11)15-6-5-9-3-1-2-4-10(9)7-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZRGTDJHDZUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)C3=C(SC(=N3)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320137 |
Source


|
| Record name | 5-formyl-4-isoquinolin-2-ium-2-yl-1,3-thiazol-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
85833-52-9 |
Source


|
| Record name | 5-formyl-4-isoquinolin-2-ium-2-yl-1,3-thiazol-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5663780.png)
![3-piperidin-3-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5663783.png)
![rel-(1S,5R)-3-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B5663786.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]benzamide](/img/structure/B5663794.png)

![4-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1-(2-phenylethyl)piperazin-2-one](/img/structure/B5663802.png)
![4-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-1-methyl-2-oxoethyl]phenol](/img/structure/B5663812.png)
![7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5663817.png)
![N-[4-(1,3-benzodioxol-5-yl)-3-cyano-2-thienyl]acetamide](/img/structure/B5663825.png)
![3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide](/img/structure/B5663827.png)



